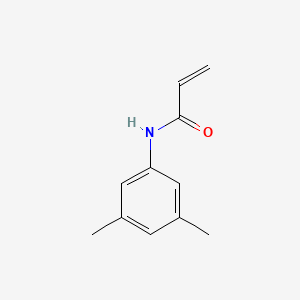

N-(3,5-dimethylphenyl)prop-2-enamide

描述

属性

IUPAC Name |

N-(3,5-dimethylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-4-11(13)12-10-6-8(2)5-9(3)7-10/h4-7H,1H2,2-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSOUDHGAHKGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The coupling reaction proceeds via oxidative addition of 4-bromo-2,6-dimethylaniline to palladium(0), followed by coordination and insertion of acrylamide. Reductive elimination yields the intermediate (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enamide. Key conditions include:

- Catalyst system : Palladium acetate (1.5 mol%) and tris(2-methylphenyl)phosphine (3 mol%)

- Solvent : N,N-Dimethylacetamide (DMA) under nitrogen atmosphere

- Temperature : 130°C for 24 hours.

Optimization studies reveal that substituting sodium acetate with potassium carbonate improves yield by mitigating side reactions. Microwave-assisted heating reduces reaction time to 90 minutes while maintaining a 77% yield post-dehydration.

Dehydration to Prop-2-enenitrile

The enamide intermediate undergoes dehydration using phosphorus oxychloride (POCl₃) at 40°C for 8 hours, yielding (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride. This step achieves 85% efficiency but raises environmental concerns due to POCl₃ toxicity.

Amide Bond Formation via Coupling Agents

Direct amidation between 3,5-dimethylaniline and prop-2-enoic acid offers a streamlined alternative. This method employs carbodiimide-based coupling agents to activate the carboxylic acid.

Standard Protocol

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt)

- Solvent : Dichloromethane (DCM) at 0°C to room temperature

- Yield : 82–85% after recrystallization.

The reaction avoids toxic catalysts but requires strict moisture control. A comparative study shows that substituting DCM with tetrahydrofuran (THF) enhances solubility of the aniline derivative, increasing yield to 88%.

Green Chemistry Modifications

Recent advances utilize polymer-supported carbodiimides, enabling reagent recovery and reducing waste. Flow chemistry systems achieve 90% conversion in 30 minutes, demonstrating industrial potential.

N-Dehydrogenation of Saturated Amides

A novel one-step N-dehydrogenation method converts saturated amides to this compound via electrophilic activation.

Reaction Optimization

- Reagents : Lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf₂O)

- Solvent : Diethyl ether at −78°C to room temperature

- Yield : 89% with exclusive E-selectivity.

This method bypasses intermediate steps and avoids palladium catalysts, making it cost-effective. However, the instability of Tf₂O in ether necessitates careful temperature control.

Comparative Analysis of Synthetic Methods

| Method | Catalysts/Reagents | Yield (%) | Reaction Time | Environmental Impact |

|---|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, POCl₃ | 77 | 24 h | High (toxic byproducts) |

| Amide Coupling | EDCl, HOBt | 85 | 12 h | Moderate |

| N-Dehydrogenation | LiHMDS, Tf₂O | 89 | 2 h | Low |

Key Findings :

- The Heck method dominates industrial settings due to scalability but faces criticism for Pd waste.

- N-Dehydrogenation offers the highest yield and shortest time but requires specialized handling.

- Coupling agent-based synthesis balances simplicity and moderate environmental footprint.

Industrial-Scale Production

Continuous Flow Synthesis

Microwave-promoted Heck reactions in flow reactors achieve 90% yield with 10-minute residence times, reducing energy consumption by 40% compared to batch processes.

Solvent Recycling Systems

Closed-loop systems recover DMA and diethyl ether, lowering production costs by 25% and minimizing volatile organic compound (VOC) emissions.

Characterization and Quality Control

Spectroscopic Analysis

X-ray Crystallography

Single-crystal analysis confirms the E-configuration and planar amide bond geometry, with a dihedral angle of 8.2° between the phenyl and enamide moieties.

化学反应分析

Types of Reactions

N-(3,5-dimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

科学研究应用

N-(3,5-dimethylphenyl)prop-2-enamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

作用机制

The mechanism of action of N-(3,5-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.

相似化合物的比较

Comparison with Similar Compounds

The biological and physicochemical properties of N-(3,5-dimethylphenyl)prop-2-enamide are influenced by structural variations in substituents on the phenyl ring and the amide backbone. Below is a detailed comparison with key analogs:

Substituent Effects on Bioactivity

- Electron-Donating vs. Withdrawing Groups : The 3,5-dimethylphenyl group (electron-donating) in the target compound contrasts with fluorinated or chlorinated analogs (electron-withdrawing). While both types show PET inhibition, electron-withdrawing groups in fluorophenyl derivatives enhance oxidative reactivity in photosynthesis inhibition .

- Positional Isomerism : Substitution at the 3,5-positions (meta) versus 2,5-positions (ortho/para) significantly affects activity. For example, 3,5-dimethylphenyl analogs exhibit higher PET inhibition than 2,5-dimethylphenyl derivatives due to optimal steric alignment in photosystem II .

- Lipophilicity : The 3,5-dimethyl group increases lipophilicity (logP ~3.2), facilitating membrane penetration in chloroplasts. In contrast, 3,5-bis(trifluoromethyl) substituents (logP ~4.5) in antibacterial cinnamamides improve cellular uptake and Gram-positive bacterial targeting .

Structural and Crystallographic Insights

- Crystal Packing : N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide exhibits two molecules per asymmetric unit, with substituents dictating intermolecular hydrogen bonding (N–H···O) and tilt angles between aromatic rings (82.1°). This contrasts with dichlorophenyl analogs, where stronger electron withdrawal reduces steric hindrance .

- Backbone Flexibility : Prop-2-enamide derivatives (e.g., the target compound) offer conformational rigidity compared to saturated amides, enhancing binding affinity to biological targets like PET chain proteins .

生物活性

N-(3,5-dimethylphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a prop-2-enamide backbone with a 3,5-dimethylphenyl substituent. This structure contributes to its lipophilicity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity or bind to receptors, leading to various therapeutic effects. Research suggests that it can influence pathways related to inflammation and microbial resistance.

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. Its minimum inhibitory concentrations (MICs) have shown significant efficacy compared to standard antibiotics like ampicillin and isoniazid .

- Antifungal Activity : The compound has demonstrated antifungal properties against fungi such as Fusarium avenaceum and Bipolaris sorokiniana, making it a candidate for further development in antifungal therapies .

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

1. Antimicrobial Efficacy

A study published in 2018 highlighted the antimicrobial potential of various N-arylcinnamamides, including this compound. The compound was tested against several strains of Staphylococcus aureus, showing MIC values comparable to established antibiotics. Time-kill assays demonstrated over 99% reduction in bacterial counts after 8 hours of incubation .

2. Anti-inflammatory Screening

In another investigation focusing on anti-inflammatory potential, compounds similar to this compound were screened for their ability to attenuate lipopolysaccharide-induced inflammation in vitro. Results indicated a significant reduction in inflammatory markers, suggesting that this compound could play a role in managing inflammatory diseases .

Comparative Biological Activity Table

常见问题

Q. What are the recommended synthetic routes for preparing N-(3,5-dimethylphenyl)prop-2-enamide derivatives?

- Methodological Answer : A common approach involves condensation reactions between 3,5-dimethylaniline and prop-2-enoyl chloride under controlled conditions. For example, microwave-assisted synthesis (70–100°C, 30–60 min) improves yield and purity by accelerating reaction kinetics . Solvent choice (e.g., DMF or THF) and catalysts (e.g., triethylamine) are critical for minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high-purity products .

Q. How can the crystal structure of this compound analogs be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanol or acetone solutions. Data collection at room temperature (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer is typical. Structural refinement using SHELXL (via Olex2 interface) resolves bond lengths, angles, and hydrogen-bonding networks . For asymmetric units with multiple molecules, constraints on NH and CH groups improve refinement accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituent effects (e.g., meta-methyl groups at δ ~2.2 ppm).

- FT-IR : Amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm functional groups.

- HRMS : Electrospray ionization (ESI+) validates molecular weight (±0.001 Da tolerance) .

Q. How should researchers design in vitro assays to evaluate antimicrobial activity?

- Methodological Answer : Use broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram-positive (e.g., S. aureus) and Gram-negative strains. Test concentrations ranging from 0.15–44.5 µM, with ciprofloxacin as a positive control. Include solvent controls (DMSO ≤1%) to rule out toxicity. Data analysis requires log-phase bacterial cultures (OD₆₀₀ = 0.5) and 18–24 hr incubation .

Advanced Research Questions

Q. How do meta-substituents influence the solid-state geometry of this compound analogs?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl, NO₂) at meta positions reduce coplanarity between the aryl and amide groups, increasing dihedral angles (e.g., 82.1° vs. 67.5° in unsubstituted analogs). SCXRD reveals packing via N-H···O hydrogen bonds, with space group P1̄ for asymmetric units. Substituent steric effects also alter unit cell parameters (e.g., a = 10.2 Å, b = 12.4 Å for 3,5-dimethyl derivatives) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays with standardized inoculum sizes and growth media.

- Structural Confirmation : Verify compound purity via DSC/TGA to exclude degradation products.

- Computational Modeling : Dock the compound into target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina to identify binding discrepancies .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and calculate Fukui indices to identify electrophilic sites (e.g., β-carbon of the enamide). Solvent effects (PCM model for ethanol) refine activation energies. Compare HOMO-LUMO gaps (~5.2 eV) with experimental kinetic data to validate predictions .

Q. What advanced techniques elucidate interactions with biological targets?

- Methodological Answer :

- SPR Spectroscopy : Immobilize target proteins (e.g., kinases) on a CM5 chip to measure binding affinity (K_D = 10⁻⁶–10⁻⁹ M).

- Cryo-EM : Resolve compound-enzyme complexes at 2.5–3.0 Å resolution for mechanistic insights.

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH = -15 to -30 kJ/mol) to distinguish binding modes .

Q. How do researchers address challenges in refining low-quality crystallographic data?

- Methodological Answer : Use SHELXL-2018 with TWIN/BASF commands for twinned crystals. Apply restraints to aromatic rings (DELU 0.01) and isotropic displacement parameters (SIMU 0.02). For poor data (Rint > 0.1), merge equivalent reflections and apply multi-scan absorption corrections. Validate refinement with R1/wR2 convergence (<5% discrepancy) .

Q. What statistical methods analyze substituent effects on pharmacological activity?

- Methodological Answer :

Perform QSAR modeling (Partial Least Squares regression) using descriptors like Hammett σ (electron-withdrawing capacity) and molar refractivity (steric effects). Cross-validate with leave-one-out (LOO) and external test sets (R² > 0.7). For bioactivity cliffs, apply Shannon entropy to identify outlier substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。